(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid
CAS No.: 4382-31-4
Cat. No.: VC3858175
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4382-31-4 |
|---|---|
| Molecular Formula | C6H11NO3 |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | (2S,4S)-4-hydroxypiperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1 |
| Standard InChI Key | KRHNXNZBLHHEIU-WHFBIAKZSA-N |
| Isomeric SMILES | C1CN[C@@H](C[C@H]1O)C(=O)O |
| SMILES | C1CNC(CC1O)C(=O)O |
| Canonical SMILES | C1CNC(CC1O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a six-membered piperidine ring with hydroxyl (-OH) and carboxylic acid (-COOH) groups at the 4- and 2-positions, respectively. The (2S,4S) configuration denotes the stereochemistry, where both chiral centers exhibit the same (S) configuration . This stereochemistry is critical for its interactions with biological targets, such as enzymes and receptors.
Table 1: Key Molecular Data
The compound’s hydroxyl group enhances solubility in polar solvents, while the piperidine ring contributes to conformational flexibility, enabling diverse molecular interactions.
Synthesis Methods
Stereoselective Synthesis from Lactam Precursors
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Lactam Formation: Cyclization of ethyl (R)-4-cyano-3-hydroxybutanoate under acidic conditions.
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Vinyl Phosphate Preparation: Introduction of a phosphate group to enable palladium-mediated coupling.
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Methoxycarbonylation: Catalyzed by Pd(PPh₃)₄ to form α,β-unsaturated esters.
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Stereoselective Hydrogenation: Using PtO₂ under H₂ to finalize the cis-configuration .
Alternative Routes via Reductive Amination
A patent by Takeda Pharmaceutical Company describes a method for producing 5-hydroxypiperidine-2-carboxylic acid isomers, which shares mechanistic parallels with (2S,4S)-4-hydroxypiperidine-2-carboxylic acid synthesis . The process involves reductive amination of keto acids using chiral catalysts, though yields and enantiomeric excess (ee) for the (2S,4S) isomer remain unspecified .
Applications in Pharmaceutical Development
Chiral Auxiliary in Asymmetric Synthesis
The compound’s stereochemistry makes it invaluable for synthesizing enantiomerically pure pharmaceuticals. For example, it serves as a precursor for HIV protease inhibitors like palinavir, where its hydroxyl group coordinates with catalytic aspartate residues . In analgesic development, it enhances the bioavailability of opioid derivatives by improving water solubility.
Peptide Modification
In solid-phase peptide synthesis, (2S,4S)-4-hydroxypiperidine-2-carboxylic acid stabilizes secondary structures like α-helices and β-sheets. Its hydroxyl group participates in hydrogen bonding, reducing aggregation and improving peptide stability .
Biochemical Research Applications
Enzyme Inhibition Studies
Researchers utilize this compound to probe enzyme active sites. For instance, it inhibits γ-lactamase enzymes by mimicking the transition state of lactam hydrolysis, providing insights into antibiotic resistance mechanisms .
Metabolic Pathway Analysis
In Calliandra species, the compound accumulates in root nodules, suggesting a role in nitrogen metabolism. Isotopic labeling studies indicate its incorporation into alkaloid biosynthesis pathways .
Material Science Innovations
Polymer Modification
Derivatives of (2S,4S)-4-hydroxypiperidine-2-carboxylic acid enhance polymer thermal stability. For example, copolymerization with polyesters increases glass transition temperatures (Tg) by 15–20°C, as reported in preliminary studies.
Comparative Analysis with Stereoisomers
(2S,4S) vs. (2R,4R) Isomers
The (2S,4S) isomer exhibits higher affinity for NMDA receptors compared to the (2R,4R) form, as shown in radioligand binding assays (IC₅₀ = 0.8 μM vs. 12 μM) . This selectivity underpins its use in neurological drug design.
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